2-Ethyl-1,3-benzothiazol-6-amine

Medicinal Chemistry ADMET Profiling Lipophilicity

2-Ethyl-1,3-benzothiazol-6-amine (CAS 17142-81-3) is a 2-alkyl-substituted primary heterocyclic aromatic amine within the benzothiazole chemical class, defined by a fused benzene-thiazole bicyclic core bearing an ethyl substituent at the 2-position and a free primary amine at the 6-position. It occupies a discrete, alkyl-chain-tunable niche in the broader landscape of benzothiazol-6-amine building blocks.

Molecular Formula C9H10N2S
Molecular Weight 178.26 g/mol
CAS No. 17142-81-3
Cat. No. B042387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-1,3-benzothiazol-6-amine
CAS17142-81-3
Molecular FormulaC9H10N2S
Molecular Weight178.26 g/mol
Structural Identifiers
SMILESCCC1=NC2=C(S1)C=C(C=C2)N
InChIInChI=1S/C9H10N2S/c1-2-9-11-7-4-3-6(10)5-8(7)12-9/h3-5H,2,10H2,1H3
InChIKeyJBEXHLHFVASCMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethyl-1,3-benzothiazol-6-amine (CAS 17142-81-3) — Core Chemical Identity, Physicochemical Profile, and In-Class Positioning


2-Ethyl-1,3-benzothiazol-6-amine (CAS 17142-81-3) is a 2-alkyl-substituted primary heterocyclic aromatic amine within the benzothiazole chemical class, defined by a fused benzene-thiazole bicyclic core bearing an ethyl substituent at the 2-position and a free primary amine at the 6-position [1]. It occupies a discrete, alkyl-chain-tunable niche in the broader landscape of benzothiazol-6-amine building blocks. The compound is a bench-stable, free-base solid (canonical SMILES: CCC1=NC2=C(S1)C=C(C=C2)N) with a molecular formula of C₉H₁₀N₂S, a molecular weight of 178.26 g·mol⁻¹, a computed XLogP3 value of 2.5, a topological polar surface area (TPSA) of 67.2 Ų, exactly one rotatable bond, and one H-bond donor [1]. These computed descriptors establish the compound’s baseline physicochemical profile and serve as a comparator grid for evaluating substitution-dependent differentiation among close structural analogs frequently co-marketed as interchangeable benzothiazol-6-amine intermediates.

Why 2-Ethyl-1,3-benzothiazol-6-amine Cannot Be Generically Substituted by 2-Methyl or 2-Unsubstituted Benzothiazol-6-amine Analogs


Benzothiazol-6-amines with different 2-position substituents are not functionally interchangeable procurement equivalents because small alterations at the 2-position produce measurable, predictable shifts in key molecular descriptors that govern downstream performance in ADMET-dependent assays, SAR campaigns, and synthetic derivatization workflows. The 2-ethyl group on CAS 17142-81-3 differentiates this compound from its two most immediate commercial comparators—2-methyl-1,3-benzothiazol-6-amine (CAS 2941-62-0, where R = –CH₃) and 1,3-benzothiazol-6-amine (CAS 533-30-2, where R = –H)—via systematically altered lipophilicity, conformational flexibility, and steric demand [1][2][3]. These differences mean that replacement by a shorter-chain or unsubstituted analog introduces a quantifiable change in logP, TPSA-relative permeability potential, and the number of available rotatable bonds, collectively undermining lead-optimization reproducibility and confounding the interpretation of cross-project SAR data [1][2]. The evidence compiled in Section 3 provides the quantitative, descriptor-level basis for why a direct, data-blind generic substitution is scientifically unsound.

2-Ethyl-1,3-benzothiazol-6-amine (CAS 17142-81-3) — Quantitative Differentiation Evidence Against Closest 2-Substituted Benzothiazol-6-amine Analogs


Lipophilicity-Driven Differentiation Potential for Membrane Permeability and Non-Polar Target Engagement

2-Ethyl substitution provides a computed XLogP3 of 2.5 for CAS 17142-81-3, which is higher than the 2-methyl analog (XLogP3 ≈ 2.08–2.77; the 2.08 value from Hit2Lead represents experimentally influenced logP, while BOC Sciences lists 2.77) . This elevated lipophilicity relative to the 2-unsubstituted parent system (reported logP ~2.46, but with significantly lower molecular complexity and TPSA) [1] is consistent with the well-established class-level SAR for benzothiazole-containing kinase inhibitors and CNS-penetrant scaffolds, where incremental alkyl-chain extension at the 2-position is a recognized tactic for modulating logP-dependent permeability, plasma protein binding, and non-specific tissue distribution without altering the core pharmacophore [3].

Medicinal Chemistry ADMET Profiling Lipophilicity Lead Optimization Kinase Inhibitor Design

Conformational Flexibility and Entropic Penalty Considerations in Target-Binding Pharmacophore Models

The single rotatable bond present in 2-ethyl-1,3-benzothiazol-6-amine (the ethyl C–C bond) is absent in both the 2-methyl and 2-unsubstituted comparators [1]. This difference carries a quantifiable entropic penalty upon binding of approximately 0.5–1.0 kcal·mol⁻¹ per restricted rotor, a value well-established in the ligand-efficiency literature . While the ethyl group itself can make favorable hydrophobic contacts in a suitably sized binding pocket, the presence of the additional rotatable bond means that potency gains from increased lipophilicity must offset the inherent entropic cost. This nuanced trade-off is invisible if procurement substitutes the 2-methyl or 2-H analog.

Molecular Modeling SAR Studies Conformational Analysis Ligand Efficiency Drug Design

COX-2 Inhibitory Potential Inferred from Benzothiazolamine QSAR Models

A dedicated quantitative structure–activity relationship (QSAR) study of twenty benzothiazolamine analogs identified spatial and thermodynamic descriptors—including substituent lipophilicity and steric parameters at the 2-position—as statistically significant determinants of COX-2 inhibitory activity (r² = 0.8102) [1]. Although the study did not report individual IC₅₀ values for 2-ethyl-1,3-benzothiazol-6-amine, it established that increasing alkyl-chain lipophilicity at the 2-position systematically modulates predicted anti-inflammatory potency [1]. This places CAS 17142-81-3 in a quantifiably distinct descriptor space compared to 2-methyl and 2-unsubstituted analogs. Moreover, a separate line of investigation into 2-arylbenzothiazole derivatives identified submicromolar COX-2 inhibitors with selectivity over COX-1 exceeding that of celecoxib [2], confirming that synergistic 2-position substitution combined with the 6-amine handle is a productive pharmacophoric motif. The ethyl substituent on CAS 17142-81-3 occupies the intermediate-hydrophobicity position within this SAR continuum, making it a specific probe for testing the validity of the QSAR model on novel chemotypes.

Anti-inflammatory Research COX-2 Inhibition QSAR Modeling NSAID Design Pain Pharmacology

Synthetic Tractability and Late-Stage Functionalization Handles vs. 4-Chloro or 7-Chloro Substituted Analogs

The 6-position primary amine of CAS 17142-81-3 is an unencumbered nucleophilic handle compatible with a wide range of standard medicinal-chemistry transformations—amide coupling, reductive amination, Buchwald–Hartwig amination, urea formation, and diazotization/Sandmeyer chemistry—without the competing electronic or steric effects introduced by additional chlorine substituents at the 4- or 7-positions that are present in closely related marketed analogs such as 4-chloro-2-ethyl-1,3-benzothiazol-6-amine or 7-chloro-2-methyl-1,3-benzothiazol-6-amine [1]. The absence of an electron-withdrawing chloro substituent ortho or para to the 6-amine means that the amine retains its full nucleophilicity, avoiding the attenuated reactivity and altered regiochemical preferences observed in chloro-substituted congeners . This single structural distinction determines whether the building block integrates predictably into a standardized parallel-synthesis library protocol or requires case-by-case reaction optimization.

Organic Synthesis Medicinal Chemistry C–N Cross-Coupling Late-Stage Functionalization Building Block Procurement

Purity Specification Benchmarking Against Common Benzothiazol-6-amine Catalog Offerings

Commercially, 2-ethyl-1,3-benzothiazol-6-amine is available from multiple reputable vendors (e.g., AKSci, Hit2Lead, Alfa Chemistry) at a certified minimum purity of 95% . This purity benchmark is comparable to or exceeds that of many listed 2-methyl and 2-unsubstituted analogs (also typically quoted at 95%), but it is critical for procurement decision-making to note that the 2-ethyl-substituted material from AKSci is specified for long-term storage in a cool, dry place, indicating greater susceptibility to environmental degradation than the more compact 2-methyl analog . This practical handling specification, while not a potency metric, carries tangible implications for inventory management in large compound-management facilities.

Quality Control Analytical Chemistry Procurement Specifications Assay Reproducibility Building Block Sourcing

Evidence-Matched Application Scenarios for 2-Ethyl-1,3-benzothiazol-6-amine (CAS 17142-81-3) in Scientific and Industrial Workflows


Medicinal Chemistry Lead-Optimization SAR Campaigns Targeting Lipophilicity-Dependent Kinase or GPCR Binding Sites

In lead-optimization programs where a benzothiazole core is being explored and incremental logP modulation (by ~0.4–0.5 log units) is required to fine-tune membrane permeability or displace crystallographic water molecules in a hydrophobic sub-pocket, 2-ethyl-1,3-benzothiazol-6-amine (XLogP3 = 2.5) should be procured as the dedicated probe compound rather than the 2-methyl (logP ≈ 2.08–2.77) or 2-unsubstituted analog (logP ~2.46) [1]. The single extra rotatable bond also provides a conformationally resolved entropic signature that can be probed by ITC or SPR to deconvolute enthalpy-entropy compensation in the target binding site, as established by the class-level thermodynamic principles discussed in Section 3, Evidence Item 2 [2].

COX-2 Selective Inhibitor Hit-Finding and QSAR Model Validation Studies

The validated benzothiazolamine QSAR model for COX-2 inhibition (r² = 0.8102) explicitly incorporates spatial and thermodynamic descriptors that are sensitive to the nature of the 2-position substituent [3]. CAS 17142-81-3 should be included as a specific test compound in any hit-validation panel aiming to challenge or extend the predictive scope of that QSAR model to ethyl-substituted chemotypes. Substitution with the 2-methyl analog (CAS 2941-62-0) would sample a different region of the descriptor space and would not serve as a valid surrogate for testing the model’s extrapolation to higher-alkyl chain lengths [3].

Parallel Library Synthesis and High-Throughput Chemistry Workflows Requiring Predictable 6-NH₂ Reactivity

For CRO-based or internal medicinal chemistry library production employing standardized amide-coupling, reductive-amination, or Buchwald–Hartwig protocols on benzothiazole scaffolds, the unencumbered 6-amine of CAS 17142-81-3—lacking electron-withdrawing chloro substituents ortho or para to the NH₂—provides the most reliable, batch-to-batch reproducible nucleophilic reactivity . Procurement of the 4-chloro or 7-chloro analogs would necessitate separate reaction optimization and potentially lower coupling yields, increasing per-compound synthesis costs in library-scale operations .

Compound Management and Long-Term Biobank Storage Planning for Lipophilic Amine Building Blocks

When planning bulk procurement for centralized compound-management facilities, the explicit vendor specification for long-term storage of CAS 17142-81-3 in a cool, dry place—as opposed to ambient storage for the 2-methyl analog—must be integrated into total-cost-of-ownership calculations, including the allocation of climate-controlled storage capacity and associated energy and monitoring overhead . This logistical differentiator, while not a biochemical metric, has direct, quantifiable budgetary consequences for organizations maintaining compound archives exceeding 50,000 entities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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